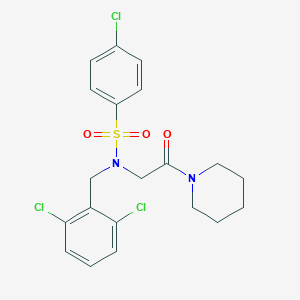
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB-OPTS and is a sulfonamide derivative that has been synthesized through a complex chemical process. The purpose of
Mécanisme D'action
The mechanism of action of DCB-OPTS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
DCB-OPTS has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease inflammation and tumor growth. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agricultural studies, DCB-OPTS has been shown to have insecticidal and fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCB-OPTS is its potential use in various fields, including medicine, agriculture, and environmental science. However, there are also several limitations to using DCB-OPTS in lab experiments. One limitation is the complex synthesis process, which can make it difficult to produce large quantities of the compound. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on DCB-OPTS. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the removal of heavy metals from contaminated water. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of DCB-OPTS is a complex process that involves several steps. The first step involves the reaction of 2,6-dichlorobenzyl chloride with piperidine to form 2,6-dichlorobenzylpiperidine. This intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide. The final step involves the reaction of this intermediate product with 2-oxo-2-piperidin-1-ylethylamine to form DCB-OPTS.
Applications De Recherche Scientifique
DCB-OPTS has potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DCB-OPTS has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, DCB-OPTS has been shown to have insecticidal and fungicidal properties. In environmental science, DCB-OPTS has been investigated for its potential use in the removal of heavy metals from contaminated water.
Propriétés
Formule moléculaire |
C20H21Cl3N2O3S |
|---|---|
Poids moléculaire |
475.8 g/mol |
Nom IUPAC |
4-chloro-N-[(2,6-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-15-7-9-16(10-8-15)29(27,28)25(13-17-18(22)5-4-6-19(17)23)14-20(26)24-11-2-1-3-12-24/h4-10H,1-3,11-14H2 |
Clé InChI |
BMKGNDWKBHDGOF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(4-chlorophenyl)-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297311.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297313.png)
![2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B297315.png)
![N-(4-bromo-2-fluorophenyl)-2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297316.png)
![2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B297317.png)



amino]acetamide](/img/structure/B297323.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297327.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)
